Arbekacin sulfate

Description

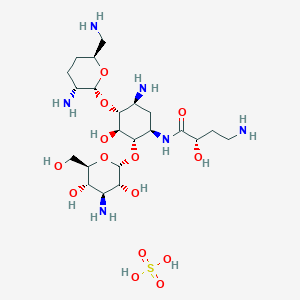

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVRPOLEMRKQC-XDJMXTNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N6O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046694 | |

| Record name | Arbekacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104931-87-5 | |

| Record name | Arbekacin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104931-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbekacin sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbekacin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBEKACIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arbekacin Sulfate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbekacin (B1665167) sulfate (B86663) is a semi-synthetic aminoglycoside antibiotic renowned for its efficacy against multi-drug resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the discovery and chemical synthesis of Arbekacin sulfate. It details the historical context of its development, its mechanism of action, and comprehensive outlines of its synthesis from both kanamycin (B1662678) B and dibekacin (B1670413). This document includes detailed experimental protocols derived from scientific literature and patents, quantitative data presented in structured tables for comparative analysis, and visualizations of key pathways and workflows to facilitate a deeper understanding of this critical antibiotic.

Discovery and Development

Arbekacin was discovered in Japan by Hamao Umezawa and his collaborators in 1973.[1] Its development was a direct response to the growing challenge of bacterial resistance to existing aminoglycoside antibiotics. Arbekacin is a semi-synthetic derivative of dibekacin, which itself is derived from kanamycin B. The strategic chemical modifications leading to Arbekacin were designed to protect the molecule from inactivation by common aminoglycoside-modifying enzymes, a primary mechanism of bacterial resistance. It was first approved for clinical use in Japan in 1990 and has since become a vital tool in combating severe bacterial infections.

Mechanism of Action

Arbekacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the irreversible binding of Arbekacin to the 30S ribosomal subunit. Specifically, Arbekacin binds to the A-site on the 16S rRNA, causing a misreading of the mRNA codons by tRNA. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.

Chemical Synthesis

The synthesis of this compound is a multi-step process that can be initiated from either kanamycin B or its derivative, dibekacin. The core of the synthesis involves the selective acylation of the 1-amino group of the 2-deoxystreptamine (B1221613) ring with (S)-4-amino-2-hydroxybutyric acid. Protecting group chemistry is crucial to achieve the desired regioselectivity.

Synthesis from Kanamycin B

The synthesis of Arbekacin from kanamycin B first requires the conversion of kanamycin B to dibekacin (3',4'-dideoxykanamycin B). This is followed by the selective acylation of dibekacin.

One-Pot Synthesis from Dibekacin

A more recent and efficient approach is the one-pot synthesis of Arbekacin directly from dibekacin. This method utilizes silyl (B83357) protecting groups for the amino and hydroxyl functions, allowing for a streamlined reaction process.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of Arbekacin and its intermediates.

Table 1: Synthesis of Dibekacin from Kanamycin B - Reaction Parameters

| Step | Reagents and Conditions | Yield (%) | Reference |

| Amino Group Protection | Di-tert-butyl dicarbonate (B1257347), Sodium Carbonate, Water/Isopropanol, 30°C, 6 hours | 93 | CN103204887A |

| Hydroxyl Group Protection | 1,1-dimethoxycyclohexane, p-toluenesulfonic acid, DMF, 40°C, 12 hours | 92 | The synthetic method of dibekacin and arbekacin - Eureka |

| Elimination | 2,4,5-triiodoimidazole, triphenylphosphine, imidazole, Toluene | - | CN103204887A |

| Deprotection & Hydrogenation | HCl in Methanol, then H₂, PtO₂ | - | CN103204887A |

Table 2: One-Pot Synthesis of Arbekacin from Dibekacin - Reaction Parameters

| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| Protection (Silylation) | Hexamethyldisilazane (B44280) (HMDS), Trimethylchlorosilane (TMSCl) | - | - | Practical and scalable one-pot synthesis of Arbekacin |

| Acylation | Activated ester of (S)-4-phthalimido-2-hydroxybutyric acid, Acetone (B3395972)/Water, 25°C, 2 hours | - | - | Practical and scalable one-pot synthesis of Arbekacin |

| Deprotection | 6 M HCl, 25°C, 1.5 hours | 40 (overall) | 99.33 | Practical and scalable one-pot synthesis of Arbekacin |

| Final Hydrogenation | H₂, Platinum Oxide, Acetic acid/Water, 24 hours | 98 | - | CN103204887A |

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

| ¹H NMR | Signals corresponding to the aminocyclitol and sugar moieties, and the (S)-4-amino-2-hydroxybutyryl side chain. | 1 H NMR, 13 C NMR and HMBC data of impurities (2, 3) of this compound |

| ¹³C NMR | Characteristic peaks for the carbons of the core structure and the side chain, including a carbonyl signal around 175 ppm. | ARBEKACIN - Optional[13C NMR] - Chemical Shifts - SpectraBase |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Arbekacin based on published literature. Researchers should consult the original publications for more detailed procedures and safety information.

Protocol for the Synthesis of Dibekacin from Kanamycin B

Step 1: Protection of Amino Groups of Kanamycin B

-

Dissolve Kanamycin B (1 equivalent) and anhydrous sodium carbonate (5 equivalents) in a mixture of water and isopropanol.

-

Add di-tert-butyl dicarbonate (6 equivalents) to the solution.

-

Stir the reaction mixture at 30°C for 6 hours.

-

Filter the reaction mixture to collect the precipitate, which is 1,3,2',6',3''-penta-N-tert-butoxycarbonyl-kanamycin B.

Step 2: Conversion to 3',4'-Unsaturated Intermediate

-

Protect the 4" and 6" hydroxyl groups of the protected Kanamycin B via acetal (B89532) formation (e.g., with 1,1-dimethoxycyclohexane).

-

Perform sulfonylation of the 3' and 4' hydroxyl groups (e.g., with methanesulfonyl chloride).

-

Induce elimination of the sulfonyl groups to form a double bond between the 3' and 4' positions.

Step 3: Hydrogenation and Deprotection to Yield Dibekacin

-

Subject the unsaturated intermediate to catalytic hydrogenation (e.g., using H₂ gas and a platinum oxide catalyst) to reduce the double bond.

-

Remove all protecting groups under acidic conditions (e.g., with HCl in methanol) to yield dibekacin.

Protocol for the One-Pot Synthesis of Arbekacin from Dibekacin

Step 1: Silylation of Dibekacin

-

Suspend Dibekacin in a suitable solvent.

-

Add hexamethyldisilazane (HMDS) and a catalytic amount of trimethylchlorosilane (TMSCl).

-

Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the persilylated derivative.

-

Remove the solvent under reduced pressure.

Step 2: Acylation

-

Dissolve the crude silylated dibekacin in a mixture of acetone and water.

-

Add a solution of the activated ester of (S)-4-phthalimido-2-hydroxybutyric acid dropwise at room temperature.

-

Stir the reaction mixture for approximately 2 hours.

Step 3: Deprotection and Purification

-

Add 6 M hydrochloric acid to the reaction mixture and stir for 1.5 hours at room temperature to remove the silyl and phthalimido protecting groups.

-

Concentrate the solution under reduced pressure.

-

Purify the crude Arbekacin using column chromatography (e.g., with a weakly acidic cation exchange resin) to obtain pure Arbekacin.

-

The final product can be converted to the sulfate salt by treatment with sulfuric acid.

Conclusion

This compound remains a clinically significant antibiotic due to its robust activity against resistant pathogens. Its discovery through rational drug design based on an understanding of bacterial resistance mechanisms is a landmark in antibiotic development. The synthetic routes to Arbekacin, particularly the scalable one-pot synthesis from dibekacin, offer efficient pathways for its production. This guide provides a comprehensive overview of the discovery and synthesis of this compound, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry and drug development. Further research into novel derivatives and optimized synthetic methodologies will continue to be crucial in the ongoing battle against antibiotic resistance.

References

Arbekacin Sulfate: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbekacin (B1665167) sulfate (B86663) is a semisynthetic aminoglycoside antibiotic with a potent and broad spectrum of activity against a range of clinically significant pathogens.[1][2] Derived from dibekacin, arbekacin was developed to overcome resistance mediated by common aminoglycoside-modifying enzymes.[2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of arbekacin sulfate, presenting quantitative data on its efficacy, detailing experimental protocols for its evaluation, and illustrating its mechanism of action and relevant experimental workflows through diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Introduction

Originally synthesized in 1973 and approved for clinical use in Japan in 1990, arbekacin has become a critical therapeutic option, particularly for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Its utility extends to various Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1][5] This guide will explore the specifics of its antibacterial activity, mechanisms of action and resistance, and the methodologies used to characterize its efficacy.

Mechanism of Action

Arbekacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[4][6] The process begins with the energy-dependent transport of arbekacin into the bacterial cell.[7] Once inside, it irreversibly binds to the 30S ribosomal subunit.[6][8] Specifically, arbekacin interacts with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein, interfering with the decoding site.[4][8] This interference leads to the misreading of mRNA, causing the incorporation of incorrect amino acids into the nascent polypeptide chain.[6][8] The resulting aberrant or non-functional proteins are detrimental to the bacterial cell, ultimately leading to cell death.[6][9]

A key advantage of arbekacin is its stability against many aminoglycoside-modifying enzymes (AMEs), which are a common cause of resistance to other aminoglycosides.[2][3]

Figure 1: Mechanism of action of Arbekacin.

Antibacterial Spectrum of Activity: Quantitative Data

The in vitro activity of arbekacin has been extensively studied against a wide array of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Gram-Positive Bacteria

Arbekacin demonstrates potent activity against Gram-positive cocci, most notably MRSA and methicillin-resistant coagulase-negative staphylococci (MRCNS).

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 76 | 0.5 | 1 | 0.125 - 4 | [2] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 278 | - | 1 | - | [1] |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 54 | 0.5 | 1 | 0.125 - 1 | [2] |

| Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS) | 122 | - | 2 | - | [1] |

| Streptococcus pneumoniae | 127 | 16 | 32 | - | [2] |

Gram-Negative Bacteria

Arbekacin also exhibits a broad spectrum of activity against various Gram-negative bacilli, including multidrug-resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii.[1]

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | - | 1 | 4 | - | [10] |

| Acinetobacter baumannii | - | 2 | >128 | - | [10] |

| Escherichia coli | - | - | 1 | - | [1] |

| Klebsiella pneumoniae | - | - | - | - | [1][9] |

| Enterobacter cloacae | - | - | - | - | [9] |

| Serratia marcescens | - | - | - | - | [9] |

| Proteus mirabilis | - | - | - | - | [9] |

| Citrobacter freundii | - | - | 16 | - | [1] |

Experimental Protocols

The determination of arbekacin's antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The following outlines a typical experimental protocol for determining Minimum Inhibitory Concentrations (MICs) via broth microdilution.

Broth Microdilution for MIC Determination

This method is a standardized and widely accepted procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

Isolate individual bacterial colonies from a fresh agar (B569324) plate (e.g., Tryptic Soy Agar).

-

Suspend the colonies in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Arbekacin Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Perform serial twofold dilutions of the arbekacin stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the arbekacin dilutions with the prepared bacterial inoculum.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

-

The MIC is defined as the lowest concentration of arbekacin that completely inhibits visible growth of the organism.

-

Figure 2: Workflow for MIC determination by broth microdilution.

Mechanisms of Resistance

While arbekacin is stable against many AMEs, resistance can still emerge. The primary mechanisms of resistance to aminoglycosides, including arbekacin, are:

-

Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug. Arbekacin is notably resistant to many common AMEs.[2][3]

-

Target Site Modification: Alterations in the 30S ribosomal subunit, which reduce the binding affinity of the drug.[11]

-

Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[11]

-

Reduced Permeability: Changes in the bacterial cell envelope that limit the uptake of the drug.[11]

Figure 3: Major mechanisms of bacterial resistance to aminoglycosides.

Conclusion

This compound remains a potent and valuable antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy against MRSA and other multidrug-resistant organisms underscores its clinical importance. A thorough understanding of its antibacterial spectrum, mechanism of action, and the methodologies for its evaluation is crucial for its appropriate clinical use and for the development of future antimicrobial agents. This guide provides a foundational resource for professionals in the field to support ongoing research and development efforts in the fight against antimicrobial resistance.

References

- 1. Clinical Usefulness of Arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Development of arbekacin and synthesis of new derivatives stable to enzymatic modifications by methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arbekacin - Wikipedia [en.wikipedia.org]

- 5. toku-e.com [toku-e.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Arbekacin | C22H44N6O10 | CID 68682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alkemlabs.com [alkemlabs.com]

- 10. Arbekacin Activity against Contemporary Clinical Bacteria Isolated from Patients Hospitalized with Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Arbekacin Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Antimicrobial Activity of a Potent Aminoglycoside

Introduction

Arbekacin sulfate (B86663) is a semi-synthetic aminoglycoside antibiotic renowned for its potent activity against a broad spectrum of bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Derived from dibekacin, Arbekacin was structurally designed to be resilient to many of the aminoglycoside-modifying enzymes that confer resistance to other members of its class.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and relevant experimental protocols for Arbekacin sulfate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Arbekacin is a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside. Its chemical structure is characterized by the presence of a 1-N-(S)-4-amino-2-hydroxybutyryl (HABA) moiety, which plays a crucial role in its stability against enzymatic inactivation.

IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and experimental design.

| Property | Value |

| Molecular Formula | C₂₂H₄₆N₆O₁₄S |

| Molecular Weight | 650.7 g/mol |

| Appearance | Solid |

| Melting Point | 178 °C |

| Solubility | 41.0 g/L |

| pKa Values | N-3: >11, N-2': 7.6, N-6': 8.9, N-3'': 8.0, N-4''': 9.8[3] |

Mechanism of Action

Like other aminoglycosides, Arbekacin's primary mechanism of action is the inhibition of bacterial protein synthesis.[4] This process is initiated by the binding of Arbekacin to the bacterial 30S ribosomal subunit. Specifically, it interacts with the 16S rRNA and the S12 protein, leading to a cascade of events that disrupt normal protein synthesis and ultimately result in bacterial cell death.

The key steps in Arbekacin's mechanism of action are:

-

Binding to the 30S Ribosomal Subunit: Arbekacin binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[4]

-

Interference with Initiation Complex Formation: This binding can interfere with the formation of the initiation complex, a critical first step in protein synthesis.

-

mRNA Misreading: The presence of Arbekacin in the A-site causes misreading of the mRNA codon by the tRNA anticodon.[4]

-

Production of Aberrant Proteins: This misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.

-

Inhibition of Translocation: Arbekacin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, further halting protein synthesis.

The following diagram illustrates the signaling pathway of Arbekacin's mechanism of action.

Antibacterial Spectrum

Arbekacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly valued for its efficacy against multi-drug resistant strains, including MRSA and some Gram-negative pathogens.[1][2] The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.25 | 0.5 |

| Pseudomonas aeruginosa | 1 | 4 |

| Acinetobacter baumannii | 2 | >128 |

| Escherichia coli | 0.25 | 1 |

| Klebsiella pneumoniae | 0.25 | 1 |

Note: MIC values can vary depending on the specific strains and testing methodologies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the solution.

-

Bacterial Inoculum: Culture the test organism on an appropriate agar (B569324) medium overnight at 35-37°C. Select several well-isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

96-Well Microtiter Plates: Use sterile, U-bottom 96-well microtiter plates.

2. Assay Procedure:

-

Serial Dilution: Add 100 µL of sterile CAMHB to all wells of the microtiter plate. Add 100 µL of the Arbekacin stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

3. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

The following diagram outlines the experimental workflow for MIC determination.

Conclusion

This compound stands as a critical therapeutic agent in the era of increasing antimicrobial resistance. Its unique chemical structure confers stability against many aminoglycoside-inactivating enzymes, making it a reliable option for treating infections caused by resistant pathogens like MRSA. This guide has provided a detailed overview of its chemical and physical properties, a clear elucidation of its mechanism of action, and standardized protocols for its evaluation, which are essential for ongoing research and the development of new antibacterial strategies.

References

- 1. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arbekacin - A Novel Antibiotic for Critical Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arbekacin | C22H44N6O10 | CID 68682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Arbekacin Sulfate's Interaction with the Bacterial 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin (B1665167) is a semisynthetic aminoglycoside antibiotic derived from dibekacin, first synthesized in 1973.[1] It is a crucial therapeutic agent, particularly for treating infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens.[2][3] Like other aminoglycosides, arbekacin's primary mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosome.[4] However, its unique chemical structure, notably the presence of an (S)-4-amino-2-hydroxybutyryl (AHB) moiety, confers a higher potency and an enhanced ability to evade common bacterial resistance mechanisms compared to its parent compounds.[5][6]

This technical guide provides an in-depth exploration of the molecular interactions between arbekacin sulfate (B86663) and the bacterial 30S ribosomal subunit. It details the binding mechanism, presents quantitative data on its inhibitory effects, outlines key experimental protocols for studying these interactions, and discusses relevant resistance mechanisms.

Mechanism of Action: Targeting the Ribosomal Decoding Center

Arbekacin exerts its bactericidal effects by irreversibly binding to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[4][7] This binding event disrupts translation at multiple stages, leading to the production of non-functional or toxic proteins and ultimately, cell death.[4][5]

The primary binding site for arbekacin is within the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA), specifically at a conserved region of helix 44 (h44).[6][8] The interaction involves key nucleotides around position 1400 and the ribosomal protein S12.[4] By binding to this decoding center, arbekacin induces a conformational change, causing two universally conserved adenine (B156593) residues (A1492 and A1493) to flip out from within the helix.[6][8] This induced conformation mimics the state of the ribosome when a correct (cognate) tRNA is bound, thereby locking the A-site in a receptive state.

This stabilization has several downstream consequences:

-

Increased Miscoding: The accuracy of mRNA decoding is severely compromised. Arbekacin binding effectively abolishes the ribosome's proofreading function, leading to the incorporation of incorrect amino acids.[9][10] Studies have shown that arbekacin can decrease the accuracy of decoding by approximately 80,000-fold (e.g., discriminating between UUC and CUC codons).[10][11]

-

Inhibition of Translocation: The movement of the ribosome along the mRNA, a step known as translocation, is significantly impeded.[11] Arbekacin binding creates a state that is unfavorable for the binding of Elongation Factor G (EF-G), the GTPase that powers translocation.[9] This prolongs the translocation step from its normal duration of about 50 milliseconds to at least 2 seconds.[10][11]

-

Inhibition of Termination: Arbekacin obstructs the binding of release factors (RF1 and RF2) to the ribosome, thereby inhibiting the termination of protein synthesis.[9][11]

-

Inhibition of Ribosome Recycling: At higher concentrations, arbekacin also inhibits the recycling of ribosomal subunits after a round of translation is complete.[5]

The unique AHB side chain of arbekacin forms additional interactions with rRNA nucleobases, providing extra stability for the drug in its binding pocket. This enhanced binding contributes to a longer residence time on the ribosome and its overall higher potency compared to other aminoglycosides.[8][9]

Figure 1. Mechanism of Arbekacin-induced protein synthesis inhibition.

Data Presentation: Quantitative Analysis of Inhibition

Fast kinetics studies have enabled the precise quantification of arbekacin's inhibitory effects on various stages of bacterial translation. The data highlights its superior potency compared to its precursors, kanamycin (B1662678) and dibekacin.

Table 1: Inhibition Constants (KI) of Arbekacin in E. coli Translation

| Translation Step | Inhibition Constant (KI) in µM | Citation(s) |

|---|---|---|

| Translocation | 0.36 ± 0.02 | [5] |

| Termination (RF1-mediated) | 0.63 ± 0.23 | [5] |

| Termination (RF2-mediated) | 0.48 ± 0.12 | [5] |

| Ribosome Recycling | 30.4 ± 4.1 | [5] |

KI represents the concentration of arbekacin required for half-maximal inhibition.

Table 2: Comparative Efficacy of Arbekacin and Other Aminoglycosides

| Parameter | Arbekacin (ABK) | Amikacin (AMK) | Kanamycin (KAN) | Dibekacin (DBK) | Citation(s) |

|---|---|---|---|---|---|

| Translocation KI (µM) | ~0.36 | ~0.36 | ~0.75 | ~0.65 | [5][6] |

| Dwell Time on Ribosome (s) * | 19.7 ± 1.6 | 20.3 ± 2.2 | 9.3 ± 0.6 | 8.2 ± 0.6 | [6] |

| MIC for E. coli (µg/mL) | ~1 | ~1 | ≥8 | ≥6 | [6] |

| MIC50 for MDR GNB (µg/mL) ** | 16 | - | - | - | [11] |

*Dwell time measured at an EF-G concentration of 5 µM. **MDR GNB: Multidrug-resistant Gram-negative bacilli.

Experimental Protocols

The study of arbekacin's interaction with the ribosome employs a range of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Nitrocellulose Filter-Binding Assay for Ribosome Binding Affinity

This assay measures the direct binding of a ligand (arbekacin) to its target (ribosome) by separating ribosome-ligand complexes from the free ligand. While not directly used for small molecules like arbekacin, it is a foundational technique for studying RNA-protein interactions and can be adapted. A more common method for small molecules is equilibrium dialysis or fluorescence polarization, but the filter-binding principle is fundamental. The protocol described here is for a canonical RNA-protein interaction, which can be conceptually adapted.[12][13]

Objective: To determine the equilibrium dissociation constant (Kd) of a ligand for the 30S ribosomal subunit.

Materials:

-

Purified 70S ribosomes or 30S subunits from E. coli.

-

Radiolabeled ([3H] or [14C]) arbekacin or a competitive binding setup with a known radiolabeled ligand.

-

Binding Buffer: e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT.

-

Wash Buffer: Same as Binding Buffer.

-

Nitrocellulose membrane (0.45 µm pore size), which binds proteins and ribosomes.[13]

-

Charged nylon membrane (e.g., DEAE), which binds free nucleic acids/negatively charged molecules.[3]

-

96-well dot-blot or vacuum filtration apparatus.[3]

-

Scintillation counter or phosphorimager.

Methodology:

-

Preparation: Soak nitrocellulose and nylon membranes in Wash Buffer for at least 30 minutes. Assemble the filtration apparatus with the nitrocellulose membrane on top of the nylon membrane.[13]

-

Binding Reaction: In a microcentrifuge tube, prepare a series of binding reactions. Each reaction should contain a fixed, low concentration of ribosomes (e.g., 10 nM) and varying concentrations of radiolabeled arbekacin (spanning a range from well below to well above the expected Kd).

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow binding to reach equilibrium.[12]

-

Filtration: Apply the reaction mixture to a well of the filtration apparatus under a gentle vacuum. Immediately wash each well with 3x volumes of cold Wash Buffer to remove unbound ligand without significantly disrupting the complex.[13]

-

Quantification: Carefully disassemble the apparatus and dry the membranes. Quantify the radioactivity on each spot on both the nitrocellulose (bound fraction) and nylon membranes (unbound fraction) using a phosphorimager or by excising the spots and using a scintillation counter.[12]

-

Data Analysis: For each arbekacin concentration, calculate the fraction of bound ligand. Plot the fraction bound against the ligand concentration and fit the data to a saturation binding equation to determine the Kd.

Protocol 2: Toeprinting Assay for Mapping Drug-Induced Ribosome Stalling

Toeprinting is a primer extension inhibition assay that precisely maps the position of a stalled ribosome on an mRNA template.[7][14]

Objective: To identify the specific mRNA codon where arbekacin causes the ribosome to stall during translation elongation.

Materials:

-

In vitro transcription/translation system (e.g., PURE system).[7]

-

Linear DNA template containing a T7 promoter followed by a gene of interest with a clear ribosome binding site.

-

Arbekacin sulfate.

-

A DNA primer labeled with a fluorescent dye or radioisotope, complementary to a region downstream of the expected stalling site.

-

Reverse transcriptase (e.g., AMV-RT).[2]

-

dNTPs.

-

Urea-polyacrylamide sequencing gel.

Methodology:

-

In Vitro Translation: Set up an in vitro translation reaction containing the DNA template, the translation system components, and a specific concentration of arbekacin. Set up a control reaction without the drug.

-

Incubation: Incubate the reaction at 37°C for 15-30 minutes to allow for the formation of stalled ribosome-mRNA complexes.

-

Primer Annealing: Add the labeled primer to the reaction and anneal by incubating at a suitable temperature (e.g., 65°C for 2 min, then ice for 5 min).[2]

-

Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15-45 minutes. The enzyme will synthesize cDNA until it is blocked by the stalled ribosome.[2][7]

-

Sample Preparation: Stop the reaction and purify the resulting cDNA, for example, by phenol:chloroform extraction and ethanol (B145695) precipitation.[2]

-

Gel Electrophoresis: Resuspend the cDNA products and run them on a high-resolution denaturing urea-polyacrylamide gel alongside a sequencing ladder generated with the same primer and DNA template.

-

Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The "toeprint" is the band corresponding to the stalled complex, which will appear or be enhanced in the arbekacin-treated lane. The stall site is typically located 15-17 nucleotides downstream from the 3' end of the cDNA product, corresponding to the P-site codon of the stalled ribosome.[7]

Figure 2. Experimental workflow for a toeprinting assay.

Protocol 3: Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Cryo-EM is used to determine the high-resolution 3D structure of the arbekacin-ribosome complex.[4][9]

Objective: To prepare vitrified specimens of the arbekacin-70S ribosome complex for high-resolution structural analysis.

Materials:

-

Highly purified, active E. coli 70S ribosomes (concentration 0.5-5 µM).[15]

-

This compound solution.

-

Complex Formation Buffer (similar to Binding Buffer, see Protocol 1).

-

Cryo-EM grids (e.g., Quantifoil R1.2/1.3).[4]

-

Plunge-freezing apparatus (e.g., Vitrobot).

-

Liquid ethane (B1197151) and liquid nitrogen.

Methodology:

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of arbekacin (e.g., 10-100 µM) in Complex Formation Buffer. The incubation is typically done for 15-30 minutes at 37°C to ensure saturation of the binding sites.[4]

-

Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.

-

Vitrification: Work in a temperature and humidity-controlled chamber of the plunge-freezer.

-

Apply 3-4 µL of the ribosome-arbekacin complex solution to the glow-discharged grid.[15]

-

Blot the grid with filter paper for a few seconds to create an ultra-thin aqueous film.

-

Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample so rapidly that water molecules do not form ice crystals, resulting in a vitrified (glass-like) state that preserves the complex's native structure.[15]

-

-

Storage and Screening: Store the vitrified grids in liquid nitrogen. Before large-scale data collection, screen the grids on a transmission electron microscope to assess ice thickness, particle concentration, and overall sample quality.

Mechanisms of Resistance

Bacterial resistance to aminoglycosides can arise through several mechanisms, but those directly affecting the 30S subunit are most relevant to arbekacin's binding.

-

Modification of the 16S rRNA Target: This is an increasingly prevalent resistance mechanism. Bacteria can acquire genes encoding 16S rRNA methyltransferases (16S-RMTases). These enzymes modify specific nucleotides within the drug-binding site. For example, methylation of the N7 position of guanine (B1146940) G1405 or the N1 position of adenine A1408 sterically hinders the binding of aminoglycosides, conferring high-level resistance.[16]

-

Mutations in Ribosomal Proteins: Point mutations in the rpsL gene, which encodes the ribosomal protein S12, can also confer resistance, primarily to streptomycin, but can affect the binding of other aminoglycosides by altering the conformation of the decoding center.

-

Drug Inactivation by Aminoglycoside-Modifying Enzymes (AMEs): While not a modification of the ribosome itself, this is the most common resistance mechanism. AMEs are enzymes that chemically modify the antibiotic through acetylation, phosphorylation, or adenylylation. The bulky AHB moiety in arbekacin's structure protects it from inactivation by several common AMEs, such as APH(3'), AAD(4'), and AAD(2"), which is a key reason for its effectiveness against many resistant strains.[2][3]

Figure 3. Resistance to Arbekacin via 16S rRNA methylation.

Conclusion

This compound is a potent bactericidal agent whose efficacy is rooted in its high-affinity binding to the bacterial 30S ribosomal subunit. By targeting the A-site decoding center, it triggers a cascade of events—including profound mRNA misreading and the stalling of translocation and termination—that fatally disrupt protein synthesis. Its unique chemical structure not only enhances its binding affinity and ribosomal dwell time but also provides crucial protection against several enzymatic resistance mechanisms. A thorough understanding of these molecular interactions, facilitated by the quantitative and structural methods outlined in this guide, is essential for the ongoing development of novel antibiotics and strategies to combat the growing threat of antimicrobial resistance.

References

- 1. youtube.com [youtube.com]

- 2. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the bacterial ribosome at 2 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–function comparison of Arbekacin with other aminoglycosides elucidates its higher potency as bacterial translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-function comparison of Arbekacin with other aminoglycosides elucidates its higher potency as bacterial translation inhibitor [diva-portal.org]

- 10. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of arbekacin against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 14. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. joachimfranklab.org [joachimfranklab.org]

- 16. Solution structure of the E. coli 70S ribosome at 11.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of Arbekacin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin (B1665167) is a semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[2] Derived from kanamycin, Arbekacin was structurally modified to resist inactivation by common aminoglycoside-modifying enzymes, conferring activity against many strains resistant to other aminoglycosides like gentamicin (B1671437) and amikacin.[2] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of Arbekacin sulfate (B86663), detailing its mechanism of action, antibacterial spectrum, and key pharmacodynamic parameters. The experimental protocols for fundamental in vitro assays are also described to aid in research and development.

Mechanism of Action

Arbekacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3] The process is initiated by the energy-dependent transport of Arbekacin across the bacterial cell membrane.[3] Once inside the cytoplasm, Arbekacin irreversibly binds to the 30S ribosomal subunit.[3][4] Specifically, it interacts with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein within the decoding site.[4] This binding interferes with the accurate reading of mRNA codons by tRNA, leading to two primary consequences: the incorporation of incorrect amino acids, resulting in the synthesis of nonfunctional or toxic proteins, and premature termination of translation.[3][5] These disruptions to protein synthesis are ultimately lethal to the bacterial cell.[3]

Mechanism of Action of Arbekacin.

Antibacterial Spectrum and Activity

Arbekacin demonstrates a broad spectrum of in vitro activity against a variety of clinically significant pathogens. Its potency is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of Arbekacin against key Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Arbekacin against Gram-Positive Bacteria

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 76 | 0.5 | 1 |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 54 | 0.5 | 1 |

| Staphylococcus epidermidis | - | - | 0.5 |

| Streptococcus pneumoniae | 127 | 16 | 32 |

| Moraxella catarrhalis | 70 | 0.125 | 0.25 |

Data compiled from a 2013 review article by Matsumoto et al.[2]

Table 2: In Vitro Activity of Arbekacin against Gram-Negative Bacteria

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 211 | 2 | >128 |

| Klebsiella spp. | 207 | 16 | >128 |

| Pseudomonas aeruginosa | 153 | 64 | >128 |

| Acinetobacter spp. | 354 | >128 | >128 |

| Haemophilus influenzae | 123 | 2 | 4 |

Data for E. coli, Klebsiella spp., P. aeruginosa, and Acinetobacter spp. from a 2014 study by Ghafur et al. Data for H. influenzae from a 2013 review by Matsumoto et al.[2]

Key Pharmacodynamic Parameters

Time-Kill Kinetics

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum. Studies have shown that Arbekacin exhibits concentration-dependent bactericidal activity against MRSA.[6]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Aminoglycosides, including Arbekacin, are known to have a significant PAE. This pharmacodynamic property allows for less frequent dosing intervals while maintaining therapeutic efficacy.

Table 3: Post-Antibiotic Effect (PAE) of Arbekacin against MRSA

| Concentration | PAE Duration (hours) |

| 0.5 x MIC | 2.3 |

| 1 x MIC | 3.1 |

| 2 x MIC | 3.8 |

Data from a 1997 comparative study against vancomycin.

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible assessment of in vitro pharmacodynamics. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

General workflow for in vitro pharmacodynamic testing.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the CLSI M07-A9 guidelines.

-

Preparation of Arbekacin Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the Arbekacin dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of Arbekacin at which there is no visible growth (turbidity) in the well.

Time-Kill Kinetic Assay

This protocol is based on the principles outlined in the CLSI M26-A guidelines.[7][8][9][10]

-

Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth. Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure to Arbekacin: Add Arbekacin at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC) to flasks containing the standardized inoculum. Include a growth control flask without any antibiotic.

-

Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial tenfold dilutions in sterile saline or a suitable neutralizing broth to inactivate the antibiotic. Plate the dilutions onto a non-selective agar medium.

-

Incubation and Data Analysis: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each Arbekacin concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

-

Exposure Phase: Prepare a bacterial culture in the logarithmic phase of growth with an inoculum of approximately 5 x 10^6 CFU/mL. Expose the bacteria to a specific concentration of Arbekacin (e.g., 1x, 2x, or 4x MIC) for a defined period (typically 1-2 hours) at 37°C. A control culture with no antibiotic is treated identically.

-

Antibiotic Removal: After the exposure period, rapidly remove the Arbekacin. This can be achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth or by centrifugation of the culture, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh broth.

-

Regrowth Phase: Incubate both the Arbekacin-exposed and the control cultures. At regular intervals, determine the viable counts (CFU/mL) for both cultures as described in the time-kill assay.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the Arbekacin-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Conclusion

This compound is a potent aminoglycoside with significant in vitro activity against a range of clinically important bacteria, most notably MRSA. Its concentration-dependent bactericidal activity and prolonged post-antibiotic effect are key pharmacodynamic features that contribute to its clinical utility. The standardized in vitro methodologies outlined in this guide are essential for the continued evaluation of Arbekacin's efficacy and for the development of new antimicrobial agents.

References

- 1. toku-e.com [toku-e.com]

- 2. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Arbekacin - Wikipedia [en.wikipedia.org]

- 5. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic-Pharmacodynamic Relationship of Arbekacin for Treatment of Patients Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. standards.globalspec.com [standards.globalspec.com]

In-Depth Technical Guide: The Post-Antibiotic Effect of Arbekacin Sulfate on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-antibiotic effect (PAE) of Arbekacin (B1665167) sulfate (B86663), a potent aminoglycoside antibiotic, against clinically relevant gram-positive bacteria. This document consolidates available data on the duration of the PAE, details the experimental methodologies for its determination, and illustrates the underlying molecular mechanisms.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the persistent suppression of bacterial growth that continues after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC).[1][2] This phenomenon is a crucial pharmacodynamic parameter, particularly for antibiotics with concentration-dependent killing characteristics like aminoglycosides.[3] A prolonged PAE allows for less frequent dosing intervals, which can minimize toxicity and improve patient compliance.[1] Arbekacin, a semi-synthetic aminoglycoside, is particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and exhibits a significant and prolonged PAE.[4][5]

Quantitative Data on the Post-Antibiotic Effect of Arbekacin

The PAE of Arbekacin is concentration-dependent, with higher concentrations generally resulting in a longer duration of growth suppression.[3] The available in vitro data for Arbekacin's PAE against gram-positive bacteria is summarized below.

| Bacterial Strain | Arbekacin Concentration (x MIC) | Duration of Post-Antibiotic Effect (Hours) | Reference |

| Staphylococcus aureus (MRSA) Strain 1936 | 0.5 - 2 | 2.3 - 3.8 | [6] |

Note: Data on the PAE of Arbekacin against other gram-positive bacteria, such as Enterococcus species, is limited in the reviewed literature. Further research is required to establish a comprehensive profile.

Experimental Protocols for Determining the Post-Antibiotic Effect

The determination of the PAE of Arbekacin is typically performed in vitro using the viable count method after removal of the antibiotic. The following is a detailed protocol synthesized from established methodologies for PAE determination.

Materials

-

Arbekacin sulfate (analytical grade)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Muller-Hinton Agar (MHA)

-

Sterile saline (0.9% NaCl)

-

Sterile polypropylene (B1209903) tubes

-

Shaking incubator

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Centrifuge

Experimental Workflow

The following diagram illustrates the key steps in determining the PAE of Arbekacin.

Step-by-Step Procedure

-

Bacterial Culture Preparation: Inoculate the test bacterium into CAMHB and incubate with shaking at 37°C until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5).

-

Antibiotic Exposure: Dilute the logarithmic phase culture to a standardized inoculum of approximately 5 x 10^5 CFU/mL in fresh, pre-warmed CAMHB. Add this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a control culture without any antibiotic. Incubate all tubes with shaking at 37°C for a defined period, typically 1 to 2 hours.

-

Antibiotic Removal:

-

To remove the Arbekacin, centrifuge the bacterial suspensions at a speed sufficient to pellet the bacteria (e.g., 3000 x g for 10 minutes).

-

Discard the supernatant and wash the bacterial pellet by resuspending it in an equal volume of sterile saline.

-

Repeat the centrifugation and washing step at least once to ensure complete removal of the antibiotic.

-

Finally, resuspend the washed bacterial pellet in the original volume of fresh, pre-warmed CAMHB. This is time zero (T0) for the PAE measurement.

-

-

Monitoring Bacterial Regrowth:

-

Immediately after resuspension (T0) and at regular intervals thereafter (e.g., every hour for up to 8 hours), take aliquots from the Arbekacin-exposed and control cultures.

-

Perform serial ten-fold dilutions of each aliquot in sterile saline.

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Calculation of the PAE:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point.

-

The PAE is calculated using the formula: PAE = T - C

-

Where T is the time required for the CFU/mL of the Arbekacin-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal (T0).

-

And C is the corresponding time for the unexposed control culture to increase by 1 log10.

-

-

Molecular Mechanism of Arbekacin's Post-Antibiotic Effect

The PAE of Arbekacin is a direct consequence of its mechanism of action at the bacterial ribosome, which leads to a prolonged disruption of normal cellular processes even after the drug is no longer present in the surrounding medium.[7]

Ribosomal Binding and Inhibition of Protein Synthesis

Arbekacin, like other aminoglycosides, exerts its primary effect by binding to the bacterial ribosome. Specifically, it targets the 16S rRNA component of the 30S ribosomal subunit.[3] Recent studies have shown that Arbekacin can also bind to the 50S ribosomal subunit.[8] This binding has several critical downstream effects that contribute to the PAE.

The following diagram illustrates the signaling pathway of Arbekacin's action and the subsequent events leading to the PAE.

Key Events Contributing to the PAE

-

Induction of Codon Misreading: The binding of Arbekacin to the ribosome distorts the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9][10] This results in the synthesis of non-functional or even toxic proteins, which can disrupt various cellular functions. The time required for the cell to clear these aberrant proteins and synthesize functional replacements contributes to the period of growth suppression.

-

Inhibition of Translocation: Arbekacin also physically blocks the movement of the ribosome along the mRNA molecule, a process known as translocation.[10][11] This effectively halts protein synthesis. Even after the external concentration of Arbekacin is removed, the drug molecules that have already bound to the ribosomes may dissociate slowly, leading to a sustained inhibition of protein synthesis.

-

Inhibition of Translation Termination: Arbekacin has been shown to interfere with the binding of release factors to the ribosome, thereby inhibiting the termination of protein synthesis.[9] This can lead to the accumulation of stalled ribosomes on the mRNA, further preventing the initiation of new rounds of translation.

-

Slow Recovery of Ribosomal Function: The combination of these effects leads to a state where the bacterial cell's protein synthesis machinery is severely compromised. The time required for the synthesis of new, functional ribosomes and the degradation of aberrant proteins is a major contributor to the observed PAE.[7]

Conclusion

This compound exhibits a significant and concentration-dependent post-antibiotic effect against gram-positive bacteria, particularly MRSA. This prolonged period of bacterial growth suppression is a result of its potent and multi-faceted inhibition of ribosomal function, leading to the production of aberrant proteins and a halt in protein synthesis. A thorough understanding of the PAE of Arbekacin is essential for optimizing dosing regimens to maximize its clinical efficacy while minimizing the risk of adverse effects. Further research is warranted to expand the quantitative PAE database for Arbekacin against a broader range of gram-positive pathogens and to further elucidate the intricate molecular details of its sustained antibacterial activity.

References

- 1. Pharmacokinetic contributions to postantibiotic effects. Focus on aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. The Efficacy and Safety of Arbekacin and Vancomycin for the Treatment in Skin and Soft Tissue MRSA Infection: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Usefulness of Arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative studies of the bactericidal, morphological and post-antibiotic effects of arbekacin and vancomycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of habekacin, a novel amino acid-containing aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Arbekacin Sulfate: A Technical Guide to Its Stability Against Aminoglycoside-Modifying Enzymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arbekacin (B1665167), a semisynthetic aminoglycoside antibiotic derived from dibekacin, exhibits a remarkable stability against a wide range of aminoglycoside-modifying enzymes (AMEs). This attribute makes it a potent therapeutic agent against infections caused by multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), which often harbor these resistance-conferring enzymes. This technical guide provides an in-depth analysis of arbekacin's stability profile, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Aminoglycoside Resistance

The clinical efficacy of aminoglycoside antibiotics is frequently compromised by the production of AMEs by resistant bacteria. These enzymes inactivate aminoglycosides through covalent modifications, primarily N-acetylation, O-phosphorylation, or O-adenylylation, at specific sites on the antibiotic molecule. The three main classes of AMEs are:

-

Aminoglycoside Acetyltransferases (AACs): Catalyze the transfer of an acetyl group from acetyl-CoA to an amino group.

-

Aminoglycoside Phosphotransferases (APHs): Catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group.

-

Aminoglycoside Nucleotidyltransferases (ANTs) or Adenylyltransferases (AADs): Catalyze the transfer of an adenylyl group from ATP to a hydroxyl group.

The structural modifications introduced by these enzymes hinder the binding of the aminoglycoside to its target, the 30S ribosomal subunit, thereby rendering the antibiotic ineffective[1][2].

Arbekacin's Structural Advantages and Stability Profile

Arbekacin's unique chemical structure, characterized by the presence of a (S)-4-amino-2-hydroxybutyryl (HABA) group attached to the N1 position of the 2-deoxystreptamine (B1221613) ring and the absence of hydroxyl groups at the 3' and 4' positions, provides it with a significant advantage against enzymatic modification[3][4].

Arbekacin has demonstrated stability against several clinically important AMEs. It is not inactivated by enzymes such as aminoglycoside-phosphotransferase (APH)(3') and aminoglycoside-adenyltransferase (AAD)(4')[3][5]. This resistance is crucial as these enzymes are commonly found in MRSA strains[5].

However, arbekacin is not entirely impervious to all AMEs. It can be a substrate for the bifunctional enzyme AAC(6')/APH(2''), which is prevalent in staphylococci and enterococci[5][6][7]. Despite this, the rate of modification of arbekacin by this enzyme is significantly lower than that of other aminoglycosides like gentamicin[6].

Quantitative Analysis of Arbekacin Stability

The stability of arbekacin against various AMEs has been quantified in several studies. The following tables summarize the key findings, providing a comparative view of its resilience.

Table 1: Stability of Arbekacin against Specific Aminoglycoside-Modifying Enzymes

| Aminoglycoside-Modifying Enzyme (AME) | Effect on Arbekacin Activity | Comparator Aminoglycoside(s) | Reference(s) |

| APH(3') | Stable, not inactivated | Kanamycin, Amikacin | [3][5] |

| ANT(4') / AAD(4') | Stable, not inactivated | - | [3][5][6] |

| APH(2'') | Partially inactivated; retains ~50% activity | Gentamicin, Tobramycin, Kanamycin (completely inactivated) | [3] |

| AAC(6')/APH(2'') | Inactivated, but at a significantly lower rate | Gentamicin (rate of modification is ≤17% of gentamicin's) | [6] |

| AAC(3)-X | Acetylated at the 3''-amino group, but retains significant activity | Amikacin (3''-N-acetylamikacin has no substantial activity) | |

| AAC(6')-Ie | Acetylated at the 6'-amino group; 6'-N-acetylarbekacin retains ~8% of original activity | Amikacin, Isepamicin (substantially inactivated) | |

| AAC(4''') | A novel enzyme found in some arbekacin-resistant MRSA that acetylates the 4'''-amino group | - |

Table 2: Minimum Inhibitory Concentrations (MICs) of Arbekacin against Resistant Strains

| Bacterial Strain | Resistance Mechanism | Arbekacin MIC (µg/mL) | Comparator Aminoglycoside MIC (µg/mL) | Reference(s) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Multiple AMEs | MIC90: 1 | Amikacin MIC90: 32, Gentamicin MIC90: 128 | |

| Methicillin-resistant Coagulase-Negative Staphylococci (MRCNS) | Multiple AMEs | MIC90: 2 | Amikacin MIC90: 128, Gentamicin MIC90: 256 | |

| Acinetobacter baumannii-calcoaceticus (from war-wounded patients) | Various AMEs | Median MIC: 2 (range: 0.5 to >64) | - | [8] |

| MRSA with aac(6')/aph(2'') gene | aac(6')/aph(2'') | Wide distribution (0.25 to 64) | - | [9] |

| MRSA without aac(6')/aph(2'') gene | - | ≤ 0.5 | - | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of arbekacin's stability.

Preparation of Aminoglycoside-Modifying Enzymes

A representative protocol for the preparation of crude enzyme extracts from bacterial strains for use in modification assays.

-

Bacterial Culture: Inoculate a single colony of the AME-producing bacterial strain into 50 mL of Mueller-Hinton broth. Incubate at 37°C with shaking until the late logarithmic phase of growth.

-

Cell Lysis: Harvest the bacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C. Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and resuspend in the same buffer containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

-

Enzyme Extraction: Centrifuge the cell lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant contains the crude enzyme extract.

-

Protein Quantification: Determine the total protein concentration of the crude enzyme extract using a standard method such as the Bradford or BCA protein assay.

Note: For detailed kinetic studies, further purification of the enzyme using techniques like affinity chromatography may be required.

Aminoglycoside Modification Assay

A general protocol to assess the inactivation of aminoglycosides by AMEs.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.8)

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

0.5 mM ATP (for APH and ANT enzymes) or 0.5 mM Acetyl-CoA (for AAC enzymes)

-

100 µg/mL of the aminoglycoside to be tested (e.g., arbekacin, gentamicin)

-

A defined amount of the crude enzyme extract (e.g., 50 µg of total protein)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.

-

Analysis of Modification:

-

Thin-Layer Chromatography (TLC): Spot the reaction mixture onto a silica (B1680970) gel TLC plate and develop the chromatogram using an appropriate solvent system. Visualize the spots by ninhydrin (B49086) staining. The appearance of a new spot with a different Rf value compared to the unmodified aminoglycoside indicates enzymatic modification.

-

Bioassay: Determine the residual antibiotic activity of the reaction mixture by performing a microbiological assay. This can be done by a disk diffusion method or by determining the MIC of the treated antibiotic against a susceptible bacterial strain. A decrease in the zone of inhibition or an increase in the MIC indicates inactivation.

-

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

-

Preparation of Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of the antibiotic (e.g., arbekacin) in a 96-well microtiter plate using Mueller-Hinton broth. The concentration range should be appropriate for the expected MIC.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Caption: Mechanism of aminoglycoside inactivation and arbekacin's stability.

Caption: Workflow for assessing aminoglycoside stability.

Conclusion

Arbekacin sulfate's robust stability against a broad spectrum of aminoglycoside-modifying enzymes is a key factor in its clinical success, particularly in the treatment of challenging infections caused by resistant pathogens. Its unique structural features effectively shield it from inactivation by several common AMEs. While not completely resistant to all known enzymes, the reduced rate of modification by enzymes like AAC(6')/APH(2'') allows it to maintain significant antibacterial activity. The data and methodologies presented in this guide underscore the importance of arbekacin as a valuable tool in the ongoing battle against antibiotic resistance and provide a framework for the continued evaluation of novel aminoglycoside derivatives.

References

- 1. Studying Modification of Aminoglycoside Antibiotics by Resistance-Causing Enzymes via Microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idexx.dk [idexx.dk]

- 3. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–function comparison of Arbekacin with other aminoglycosides elucidates its higher potency as bacterial translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial activity of arbekacin, a new aminoglycoside antibiotic, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prodigious substrate specificity of AAC(6')-APH(2"), an aminoglycoside antibiotic resistance determinant in enterococci and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of the Aminoglycoside Antibiotic Arbekacin against Acinetobacter baumannii-calcoaceticus Isolated from War-Wounded Patients at Walter Reed Army Medical Center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EUCAST: MIC Determination [eucast.org]

The Genesis of a Modern Antibiotic: A Technical Guide to the Development of Arbekacin from Dibekacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the origins and development of Arbekacin (B1665167), a pivotal semi-synthetic aminoglycoside antibiotic derived from Dibekacin (B1670413). It details the chemical synthesis, preclinical and clinical evaluation, and the pharmacological properties that distinguish Arbekacin as a critical agent against multi-drug resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). This document includes detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and processes to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Need to Overcome Aminoglycoside Resistance